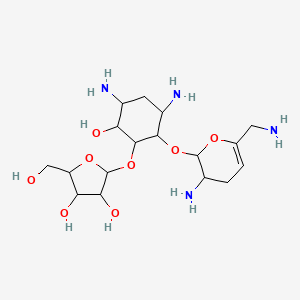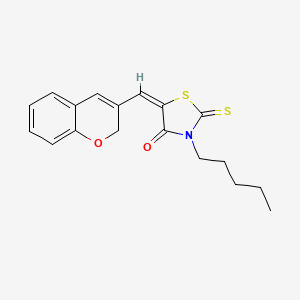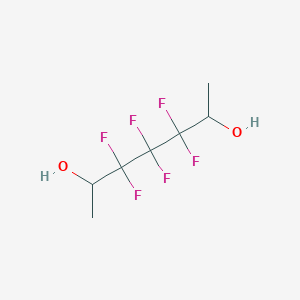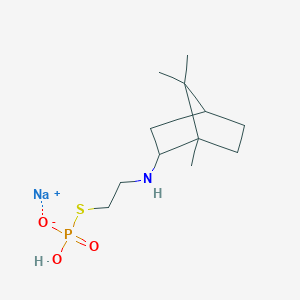![molecular formula C9H6OSe B14143496 Benzo[b]selenophene-2-carboxaldehyde CAS No. 3541-39-7](/img/structure/B14143496.png)
Benzo[b]selenophene-2-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzo[b]selenophene-2-carboxaldehyde is an organoselenium compound that belongs to the class of heterocyclic compounds It is characterized by a fused ring structure containing selenium, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzo[b]selenophene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzaldehyde with selenium powder in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction typically proceeds through the formation of an intermediate selenide, which undergoes cyclization to form the desired this compound .
Another method involves the use of palladium-catalyzed coupling reactions. For example, the reaction of 2-bromobenzaldehyde with a selenophene derivative in the presence of a palladium catalyst and a suitable ligand can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]selenophene-2-carboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, alkylating agents
Major Products Formed
Oxidation: Benzo[b]selenophene-2-carboxylic acid
Reduction: Benzo[b]selenophene-2-methanol
Substitution: Various substituted benzo[b]selenophene derivatives
Scientific Research Applications
Benzo[b]selenophene-2-carboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzo[b]selenophene-2-carboxaldehyde involves its interaction with various molecular targets and pathways. In biological systems, selenium-containing compounds can act as antioxidants by scavenging reactive oxygen species and protecting cells from oxidative damage . Additionally, these compounds can modulate signaling pathways involved in cell proliferation and apoptosis, making them potential candidates for anticancer therapy .
Comparison with Similar Compounds
Benzo[b]selenophene-2-carboxaldehyde can be compared with other similar compounds, such as:
Benzo[b]thiophene-2-carboxaldehyde: Similar structure but contains sulfur instead of selenium.
Benzo[b]furan-2-carboxaldehyde: Contains oxygen instead of selenium.
Indole-2-carboxaldehyde: Contains nitrogen instead of selenium.
This compound is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs.
Properties
CAS No. |
3541-39-7 |
|---|---|
Molecular Formula |
C9H6OSe |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
1-benzoselenophene-2-carbaldehyde |
InChI |
InChI=1S/C9H6OSe/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-6H |
InChI Key |
QOYWRGOUVNSTRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C([Se]2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)


![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)


![2-ethyl-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)butanamide](/img/structure/B14143450.png)
![12-ethyl-3,3-dimethyl-3,4-dihydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B14143457.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14143469.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)

![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)

